N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine
Description
N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine is an organic compound that has garnered interest in various fields of scientific research
Properties
CAS No. |
61963-68-6 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C14H13N3O2/c18-17(19)13-5-2-8-15-14(13)16-12-7-6-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2,(H,15,16) |
InChI Key |
UPZPUZGQQDEECG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of pyridine derivatives followed by the introduction of the indene moiety through amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indene moiety can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Shares the indene moiety but lacks the nitropyridine group.
N-(2,3-Dihydro-1H-inden-5-yl)-2,3-dihydro-1H-inden-5-amine: Contains a similar indene structure but differs in the functional groups attached.
Uniqueness
N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine is unique due to the presence of both the indene and nitropyridine groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
